molecular formula C10H16F2O B2368094 1-But-3-enyl-4,4-difluorocyclohexan-1-ol CAS No. 2024081-39-6

1-But-3-enyl-4,4-difluorocyclohexan-1-ol

Cat. No.: B2368094
CAS No.: 2024081-39-6
M. Wt: 190.234
InChI Key: ZVGBMYOAPXVERG-UHFFFAOYSA-N
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Description

1-But-3-enyl-4,4-difluorocyclohexan-1-ol is an organic compound characterized by a cyclohexane ring substituted with a butenyl group and two fluorine atoms at the 4th position, and a hydroxyl group at the 1st position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-But-3-enyl-4,4-difluorocyclohexan-1-ol typically involves the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction involving a diene and a dienophile.

    Introduction of Fluorine Atoms: The fluorine atoms are introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Addition of the Butenyl Group: The butenyl group can be added through a Heck reaction, where an alkene is coupled with an aryl or vinyl halide in the presence of a palladium catalyst.

    Hydroxylation: The hydroxyl group is introduced through hydroboration-oxidation, where the alkene is first hydroborated and then oxidized to form the alcohol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-But-3-enyl-4,4-difluorocyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The compound can be reduced to remove the hydroxyl group or to convert the double bond to a single bond using hydrogenation.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: PCC, Jones reagent, or potassium permanganate.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride (LiAlH4).

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) for nucleophilic substitution.

Major Products:

    Oxidation: Formation of 1-But-3-enyl-4,4-difluorocyclohexanone.

    Reduction: Formation of 1-But-3-enyl-4,4-difluorocyclohexane.

    Substitution: Formation of various substituted cyclohexanols depending on the nucleophile used.

Scientific Research Applications

1-But-3-enyl-4,4-difluorocyclohexan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of fluorinated compounds.

Mechanism of Action

The mechanism of action of 1-But-3-enyl-4,4-difluorocyclohexan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, while the fluorine atoms can enhance the compound’s lipophilicity and metabolic stability. The butenyl group may also participate in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

    4,4-Difluorocyclohexanol: Similar structure but lacks the butenyl group.

    1-But-3-enylcyclohexan-1-ol: Similar structure but lacks the fluorine atoms.

    Cyclohexanol: Basic structure without any substituents.

Uniqueness: 1-But-3-enyl-4,4-difluorocyclohexan-1-ol is unique due to the combination of the butenyl group, fluorine atoms, and hydroxyl group, which confer distinct chemical and biological properties. The presence of fluorine atoms enhances the compound’s stability and lipophilicity, making it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.

Properties

IUPAC Name

1-but-3-enyl-4,4-difluorocyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16F2O/c1-2-3-4-9(13)5-7-10(11,12)8-6-9/h2,13H,1,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVGBMYOAPXVERG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC1(CCC(CC1)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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